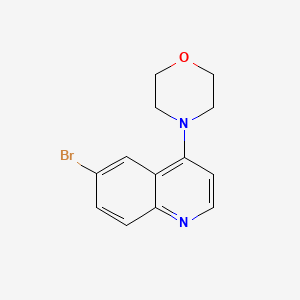

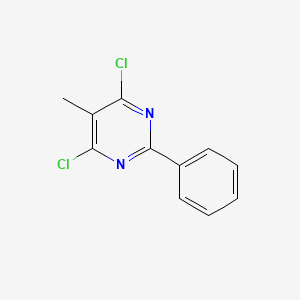

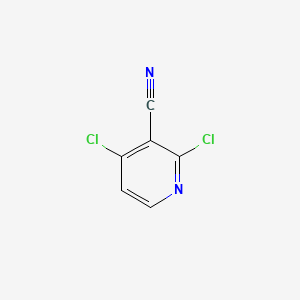

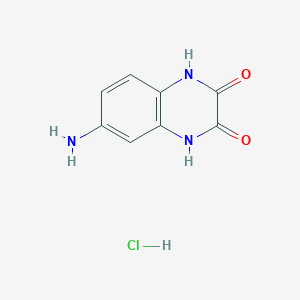

![molecular formula C9H9ClN4 B1358247 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 886361-79-1](/img/structure/B1358247.png)

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Descripción general

Descripción

1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, commonly known as CP-4-TMA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of 1H-1,2,3-triazole, an aromatic heterocyclic compound, and is composed of an amine group and a phenyl group. The compound is highly soluble in water and is relatively stable under physiological conditions. CP-4-TMA has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a fluorescent label, and as a ligand for binding studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been synthesized through various chemical reactions, including 1,3-dipolar cycloaddition, and characterized using techniques like NMR spectroscopy, elemental analysis, and X-ray diffraction crystallography (Aouine Younas et al., 2014), (Heng-Shan Dong & Guoyong Huo, 2009).

Antimicrobial and Antifungal Activities

- Some derivatives of this compound have shown promising antibacterial and antifungal activities against pathogenic strains, suggesting potential for pharmaceutical applications (K D Thomas et al., 2010), (R. Lima-Neto et al., 2012).

Lipase and α-Glucosidase Inhibition

- Research has explored the potential of triazole derivatives in inhibiting lipase and α-glucosidase, which can have implications in treating diseases related to these enzymes (O. Bekircan et al., 2015).

Molecular Docking and Anticancer Activity

- Molecular docking studies of triazole derivatives have indicated potential anticancer properties. Some compounds have been tested against various cancer cell lines, showing promising results (S. Murugavel et al., 2019).

Photophysical Properties

- The photophysical properties of chloroquinoline-based derivatives containing the 1,2,3-triazole moiety have been investigated, which can have implications in materials science and photodynamic therapy (Harjinder Singh et al., 2015).

Catalytic Activity

- Ruthenium complexes bearing triazole derivatives have been synthesized and shown excellent activity and selectivity inhydrogenation reactions. This suggests their potential use in catalytic processes in chemical synthesis (Roberto Sole et al., 2019).

Bioavailability and Antimicrobial Activity

- The bioavailability of novel triazole derivatives and their antimicrobial efficacy have been assessed, showing promising results for pharmaceutical applications (A. Srinivas et al., 2020).

Spectroscopic Characterization and Enantioselectivity

- These compounds have also been studied for their spectroscopic properties and enantioselective interactions, which is crucial in developing chiral pharmaceuticals (Y. Bereznitski et al., 2002).

Mecanismo De Acción

Target of Action

It is known to interact with thecAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell proliferation.

Mode of Action

This interaction could potentially alter cellular processes regulated by these proteins .

Biochemical Pathways

Given its potential targets, it may influence pathways related tocellular metabolism, gene expression, and cell proliferation .

Result of Action

Given its potential targets, it may influence cellular processes such as metabolism, gene expression, and cell proliferation .

Propiedades

IUPAC Name |

[1-(4-chlorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTINHZLLQJDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594713 | |

| Record name | 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

CAS RN |

886361-79-1 | |

| Record name | 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

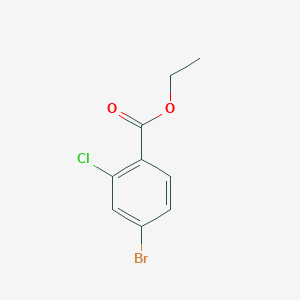

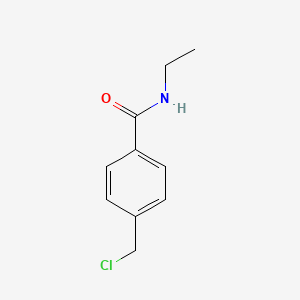

![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)